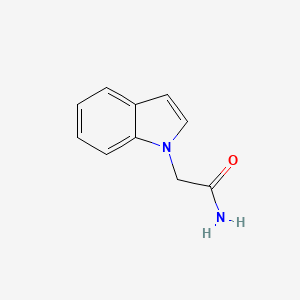

2-(1H-indol-1-yl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUZMSMGSOUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39597-63-2 | |

| Record name | Indole-N-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-N-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1h Indol 1 Yl Acetamide and Its Derivatives

Established Synthetic Routes and Strategies

Several well-established methods are routinely employed for the synthesis of 2-(1H-indol-1-yl)acetamide and its derivatives. These strategies often involve the formation of the N-C bond between the indole (B1671886) nitrogen and the acetamide (B32628) moiety or the construction of the indole ring itself.

Condensation Reactions with Indole Derivatives

A primary and straightforward method for synthesizing this compound derivatives involves the condensation reaction between an indole precursor and a suitable acetamide synthon. This typically entails the N-alkylation of an indole with a haloacetamide derivative.

For instance, a common approach is the reaction of an indole with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. The nitrogen atom of the indole ring acts as a nucleophile, displacing the halide to form the desired N-substituted product. This reaction is often carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.net

A specific example is the synthesis of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which are prepared through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. bohrium.comresearchgate.net Similarly, 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can be synthesized via the N-alkylation of 5-chloroindole (B142107) with 2-chloroacetamide. vulcanchem.com The reaction conditions for such transformations are often crucial for achieving good yields and minimizing side products. For example, the reaction of 5-chloroindole with 2-chloroacetamide can be performed in the presence of sodium acetate (B1210297) and acetic acid at temperatures ranging from 60–80°C for 6–8 hours. vulcanchem.com

| Reactants | Reagents & Conditions | Product | Reference |

| Indole, 2-Haloacetamide | Base (e.g., NaH), Solvent (e.g., DMF) | This compound | researchgate.net |

| 1H-Indole carbaldehyde oxime, 2-Chloro acetamide derivative | - | N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide | bohrium.comresearchgate.net |

| 5-Chloroindole, 2-Chloroacetamide | Sodium acetate, Acetic acid, 60–80°C | 2-Chloro-N-(5-chloro-1H-indol-1-yl)acetamide | vulcanchem.com |

N-Carboxymethylation of Indole Precursors

N-Carboxymethylation of an indole precursor followed by amidation is another versatile strategy. This two-step process begins with the introduction of a carboxymethyl group (-CH₂COOH) onto the indole nitrogen. This is typically achieved by reacting the indole with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

The resulting indole-1-acetic acid can then be converted to the corresponding acetamide through a variety of standard amide bond-forming reactions. This often involves activating the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC), followed by reaction with the desired amine. asianpubs.org This method allows for the introduction of a wide range of substituents on the acetamide nitrogen.

A notable application of this method is in the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives, which starts with the N-carboxymethylation of isatin (B1672199). researchgate.net

Brønsted Acid-Assisted Cyclization Cascades

Brønsted acids can catalyze cascade reactions to form functionalized indole derivatives. nih.gov These reactions can proceed through the formation of an indolylmethanol intermediate, which is then activated by the acid and subsequently reacts with a nucleophile. nih.gov While not a direct synthesis of the parent this compound, this strategy is crucial for creating complex indole structures that can be further elaborated.

For example, a metal-free catalytic approach has been developed for the remote C6-functionalization of 2,3-disubstituted indoles using a Brønsted acid like p-toluenesulfonic acid (PTS) with β,γ-unsaturated α-ketoesters. frontiersin.orgfrontiersin.org This method provides a route to C6-functionalized indoles with high regioselectivity and good yields under mild conditions. frontiersin.orgfrontiersin.org Similarly, Brønsted acids like (±)-10-camphorsulfonic acid (CSA) can catalyze the regioselective arylation of 2-indolylmethanols. rsc.org

Reactivity of Indole with Acetic Anhydride (B1165640) or Acetyl Chloride

The reaction of indole with acetic anhydride or acetyl chloride is a fundamental transformation in indole chemistry. Under certain conditions, this reaction can lead to N-acylation. For example, acetylation of indole in the presence of sodium acetate or 4-dimethylaminopyridine (B28879) leads exclusively to 1-acetylindole. bhu.ac.in However, at higher temperatures (above 140°C) in acetic acid, 1,3-diacetylindole (B99430) is the predominant product. bhu.ac.in

While this method directly yields an N-acetylindole rather than an N-acetamide derivative, the resulting acetyl group can potentially be further functionalized. For instance, a study on the synthesis of multisubstituted 1-acyloxyindole compounds utilized acetic anhydride and various acyl chlorides as acylating agents for a 1-hydroxyindole (B3061041) intermediate. nih.gov

Acylation Reactions Involving Oxalyl Chloride

Oxalyl chloride is a highly reactive reagent that is frequently used for the acylation of indoles, typically at the C3 position via a Friedel-Crafts acylation to form an indol-3-ylglyoxylyl chloride intermediate. researchgate.netchim.it This intermediate is then reacted with a nucleophile, such as an alcohol or an amine, to generate various indole-3-glyoxyl derivatives. rsc.org

Although this method primarily targets the C3 position, it is a key strategy for synthesizing a wide range of indole derivatives. In some cases, this approach can be adapted for N-functionalization. For example, an alternative method involves treating an azaindole with MeMgI and ZnCl₂, followed by the addition of oxalyl chloride to afford a glyoxyl chloride derivative which can then be coupled with a piperazine (B1678402) derivative. google.com

Novel Synthetic Approaches

In addition to the established methods, researchers are continuously developing novel and more efficient synthetic routes to this compound and its derivatives.

One such innovative approach involves a photoinduced cascade transformation of easily prepared 3-(2-aminoaryl)-6-aminopyridazine N-oxides to furnish 1H-indole-2-acetamides. bohrium.com This method is unique as it proceeds through an acid-catalyzed isomerization of a transient 2-aminofuran intermediate and allows for a modular synthetic entry to indole derivatives that are difficult to access by other means. bohrium.com The reaction is initiated by photoisomerization and involves rhodium and general acid catalysis. bohrium.com

Another modern approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence. rsc.org This rapid and operationally straightforward procedure utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely substituted indoles. rsc.org

Modular Synthesis Methodologies

Modular synthesis provides a robust and flexible approach for creating libraries of this compound derivatives. This strategy involves the sequential assembly of molecular fragments (modules), which allows for systematic structural modifications.

A common modular route begins with the alkylation of an indole precursor at the N1 position with a two-carbon electrophile, followed by the formation of the amide bond. For example, a 5-hydroxy indole derivative can be alkylated with methyl 2-bromoacetate, followed by saponification of the ester to yield a carboxylic acid intermediate. This intermediate is then coupled with a variety of amines using standard peptide coupling agents to produce the final acetamide derivatives. acs.org

Another well-established modular method is the condensation reaction between an indole precursor and a pre-formed chloroacetamide derivative. bohrium.com In one instance, 1H-indole carbaldehyde oxime is reacted with various N-substituted 2-chloroacetamides to yield N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. bohrium.comresearchgate.net This approach is advantageous as it allows for diversity to be introduced through the easily accessible N-substituted 2-chloroacetamide module.

Similarly, derivatives can be synthesized through a three-step process:

N-alkylation of a substituted indole with an ethyl haloacetate to form an ester intermediate.

Hydrolysis of the ester to the corresponding 2-(1H-indol-1-yl)acetic acid.

Condensation of the acid with an amine, such as 5-phenyl-1,3,4-thiadiazol-2-amine, using coupling agents like EDCI and HOBt to yield the final amide. tandfonline.com

Isatin-based derivatives also follow a modular pathway, where isatin is first N-alkylated with a haloacetamide, followed by further reactions at the C3-carbonyl position. researchgate.netresearchgate.net

A photoinduced cascade reaction represents another modular, albeit complex, method. Pyridazine (B1198779) N-oxides can be converted into 1H-indole-2-acetamides through a process initiated by photoisomerization, which involves rhodium and general acid catalysis. bohrium.com This multi-step transformation assembles the final product from distinct precursors in a controlled sequence. bohrium.com

One-Pot Reaction Strategies

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. For structurally related N-aryl-2-(indol-3-yl)acetamide derivatives, an efficient four-component, one-pot method has been developed. clockss.org This reaction utilizes an arylglyoxal monohydrate, Meldrum's acid, anilines, and an indole, catalyzed by potassium carbonate under microwave irradiation, to construct the final product with high efficiency. clockss.org

While direct one-pot syntheses for the this compound core are less commonly detailed, the principles are demonstrated in related structures. For instance, indole-3-glyoxyl-1,2,3-triazoles have been synthesized in a one-pot multicomponent reaction involving indole, oxalyl chloride, various nucleophiles, and organic azides. rsc.org These examples highlight the potential for developing similar streamlined strategies for the target compound family.

Stereoselective Synthesis

The parent compound, this compound, is achiral. However, many of its derivatives possess stereocenters, making stereoselective synthesis crucial for investigating their biological activities. Asymmetric synthesis is particularly important in producing enantiomerically pure compounds, as different enantiomers can have distinct pharmacological profiles.

An example of stereoselective synthesis in the broader context of indole alkaloids involves a unified approach to produce complex structures like (−)-scholarisine G and (−)-mersicarpine from a 2-alkylated indole intermediate. rsc.org The synthesis begins with o-toluidine, which is converted to a reactive lithium dianion. A subsequent cascade of acylation, heteroatom Peterson olefination, and isomerization reactions with a chiral lactone proceeds to form a 2-quaternary carbon functionalized indole with high stereocontrol. rsc.org Such advanced strategies demonstrate the capability to control stereochemistry in complex indole-containing molecules, a principle applicable to the synthesis of chiral this compound derivatives.

Key Starting Materials and Reagents

The success of the synthetic methodologies described above relies on the availability and reactivity of specific classes of starting materials and reagents.

Indole, Substituted Indoles, and Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are highly versatile precursors. researchgate.netimpactfactor.org The isatin core can be N-alkylated with reagents like ethyl bromoacetate (B1195939) or 2-chloroacetamide derivatives. researchgate.netresearchgate.net The resulting N-substituted isatins can then be used to generate a wide array of final products. For example, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives are synthesized by the N-alkylation of isatin with the appropriate 2-chloro-N-phenylacetamide. researchgate.netnih.gov The synthesis of multi-substituted isatins can also be achieved via cyclization of N-(hydroxyimino)acetamide intermediates in the presence of strong acid. mdpi.com

2-Chloro Acetamide Derivatives

2-Chloroacetamide and its N-substituted derivatives are crucial electrophilic reagents for the N-alkylation of indoles and isatins. tandfonline.comijpsr.com These reagents provide the N-CH₂-C(O)-N backbone of the final products. A wide variety of these compounds can be prepared by reacting chloroacetyl chloride with different primary or secondary amines, making them ideal for introducing diversity into the final molecule. researchgate.net Their reactivity makes them suitable for condensation reactions with indole carbaldehyde oximes bohrium.com or for direct alkylation of the indole nitrogen under basic conditions. researchgate.net

Coupling Reagents and Catalytic Systems

A range of reagents and catalysts are employed to facilitate the key bond-forming reactions in the synthesis of this compound and its derivatives.

| Reagent/Catalyst | Type | Application | References |

| HATU | Amide Coupling Reagent | Used for the condensation of carboxylic acids (e.g., 2-(1H-indol-1-yl)acetic acid) with amines to form the final acetamide bond. | acs.org, ijpsr.com, tandfonline.com, researchgate.net |

| DIEA | Non-nucleophilic Base | Employed as a base in HATU-mediated amide coupling reactions to neutralize acids formed during the reaction. | acs.org, ijpsr.com, tandfonline.com, researchgate.net, rsc.org |

| K₂CO₃ | Inorganic Base | A widely used base for the N-alkylation of indoles and isatins with halo-acetamide or haloacetate reagents. | researchgate.net, researchgate.net, acs.org, , clockss.org, tandfonline.com, bohrium.com, researchgate.net |

| n-BuLi | Organometallic Base | A strong base used to deprotonate the indole N-H, creating a highly reactive indolide anion for subsequent alkylation. | cdnsciencepub.com, rsc.org |

| H₂SO₄ | Brønsted Acid Catalyst | Used as a catalyst in Fischer indole synthesis to construct the indole ring and in the cyclization of intermediates to form the isatin ring system. | wikipedia.org, rsc.org, numberanalytics.com, mdpi.com, sharif.edu |

| TBAB | Phase-Transfer Catalyst | Facilitates N-alkylation in biphasic systems by transporting the indole anion from the aqueous/solid phase to the organic phase for reaction with the alkylating agent. | researchgate.net, , nih.gov, nih.gov |

| KF/Al₂O₃ | Solid-Supported Base | An efficient and mild basic catalyst for the N-alkylation of nitrogen heterocycles like indole and isatin. | researchgate.net, , wright.edu, researchgate.net |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) are a common pairing for forming amide bonds. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine, while DIEA acts as a proton scavenger. acs.orgtandfonline.comijpsr.com

Potassium carbonate (K₂CO₃) is a mild and effective base for the N-alkylation of the indole ring with electrophiles like 2-chloroacetamides or ethyl bromoacetate, typically in a polar aprotic solvent like DMF or acetone. acs.orgresearchgate.netnih.gov

n-Butyllithium (n-BuLi) is a much stronger base used to achieve complete deprotonation of the indole nitrogen, which can be necessary for reactions with less reactive electrophiles or to control regioselectivity. rsc.orgcdnsciencepub.com

Sulfuric acid (H₂SO₄) serves as a powerful acid catalyst. It promotes the key cyclization and aromatization steps in the Fischer indole synthesis wikipedia.orgnumberanalytics.com and is also used to drive the acid-catalyzed cyclization of N-aryl-isonitrosoacetamides to yield isatins. mdpi.com

Tetrabutylammonium bromide (TBAB) is a classic phase-transfer catalyst. It is particularly useful in reactions where the indole salt (formed with a base like NaOH or K₂CO₃) and the organic-soluble alkylating agent are in different phases. researchgate.netnih.govacs.org

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) is a solid-supported base that offers advantages in terms of ease of handling and removal from the reaction mixture. It has proven effective for promoting N-alkylation reactions of various nitrogen-containing heterocycles, including indoles. researchgate.netwright.eduresearchgate.netscirp.org

Structure Activity Relationship Sar Studies of 2 1h Indol 1 Yl Acetamide Analogs

Influence of Substituents on the Indole (B1671886) Moiety

The indole nucleus is a key pharmacophore, and its substitution pattern plays a pivotal role in modulating the activity of the entire molecule.

Research on N-aryl-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated that the placement of halogens on an N-phenyl ring attached to the acetamide (B32628) was crucial for antioxidant activity. researchgate.net Specifically, compounds featuring a chloro group showed remarkable antioxidant potential. researchgate.net While not directly on the indole ring, this finding underscores the sensitivity of the scaffold to halogenation. researchgate.net

In a more direct example, the compound 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide highlights the use of a brominated indole moiety, which is noted to contribute to its pharmacological properties. smolecule.com The presence of bromine at the 6-position can enhance lipophilicity and may improve binding affinity to biological targets through favorable interactions in hydrophobic pockets of enzymes or receptors. Generally, the larger atomic radius and greater polarizability of bromine compared to smaller halogens can enhance such hydrophobic interactions. While some studies on related indole structures note that halogenation is necessary for certain activities, the optimal halogen and its position can vary depending on the specific biological target. nih.gov

| Substituent Position | Substituent | Observed Effect | Source |

|---|---|---|---|

| Indole C6 | Bromo (Br) | Contributes to pharmacological properties, potentially by enhancing lipophilicity and target binding. | smolecule.com |

| N-Phenyl Ring | Chloro (Cl) | In N-phenyl substituted analogs, chloro groups led to remarkable antioxidant activity. | researchgate.net |

Substituting the indole core with alkyl, aryl, or heteroaryl groups can influence the molecule's steric profile, hydrophobicity, and electronic distribution, thereby affecting its biological efficacy.

Studies on N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide revealed that the 2-methyl substituent on the indole core plays a role in enhancing hydrophobic packing against aromatic amino acid residues within enzyme active sites. Similarly, the 2-methylindole (B41428) moiety in N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide is recognized for modulating the electronic and steric properties of the compound. vulcanchem.com In different indole-based scaffolds, small, electron-donating alkyl groups like methyl and ethyl on the indole ring have been shown to be favorable for biological activity, whereas bulky aryl groups can lead to a total loss of activity, indicating that the size of the substituent is a critical factor. acs.org

| Substituent Position | Substituent | Observed Effect | Source |

|---|---|---|---|

| Indole C2 | Methyl (CH₃) | Enhances hydrophobic packing and modulates electronic/steric properties. | vulcanchem.com |

| Indole C5 (in related scaffolds) | Methyl, Ethyl, Cyclopropyl | Generally favored for maintaining moderate to good potency. | acs.org |

| Indole C2 (in related scaffolds) | Phenyl | Bulky groups like phenyl can lead to a loss of activity. | acs.org |

A series of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized to evaluate their antioxidant properties. researchgate.net The hydroxyimino group at the 3-position of the indole was a core feature of these novel compounds, which exhibited considerable antioxidant activity. researchgate.net

In another example, a methanesulfonyl group was attached to the 3-position of the indole ring in 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide . vulcanchem.com SAR studies on this and related analogs revealed that the sulfonamide linker was critical for enzyme inhibition, as replacing the sulfonyl group with a carbonyl group resulted in a tenfold decrease in activity. vulcanchem.com The methanesulfonyl group was also found to stabilize interactions with biological targets. vulcanchem.com

| Substituent Position | Functional Group | Observed Effect | Source |

|---|---|---|---|

| Indole C3 | Hydroxyimino (-CH=NOH) | Core feature in a series of potent antioxidant compounds. | researchgate.net |

| Indole C3 | Sulfonyl (-SO₂-) | Critical for enzyme inhibition; its replacement significantly reduces activity. | vulcanchem.com |

Effects of Alkyl, Aryl, and Heteroaryl Groups

Modifications on the Acetamide Nitrogen and Alpha-Carbon Chain

The acetamide side chain is a crucial linker that can be readily modified to alter the compound's solubility, metabolic stability, and ability to interact with target proteins.

The nitrogen atom of the acetamide group is a prime site for substitution, and a wide variety of groups have been introduced here to probe their effect on biological activity.

N-Aryl Derivatives : The introduction of a substituted phenyl ring on the acetamide nitrogen has been a successful strategy. In one study, 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide was synthesized, highlighting the use of a dimethoxy-substituted phenyl ring. smolecule.com In another series, various halogen-substituted phenyl rings were attached, with N-(2-chlorophenyl) and other halogenated analogs showing the highest antioxidant activity. researchgate.net

N-Alkyl and N-Cycloalkyl Derivatives : Simple alkyl and cycloalkyl groups can also confer valuable properties. The N,N-diethyl groups in N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide are noted for providing better metabolic stability compared to aromatic substituents. The N-cyclohexyl group in N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a bulky, lipophilic substituent that can induce a specific conformation in the acetamide chain, improving binding entropy.

N-Heterocyclic Derivatives : More complex heterocyclic systems can also be attached. For instance, an N-(1-benzyl-4-piperidinyl) group was incorporated to create N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide , demonstrating that large, flexible substituents can be accommodated. vulcanchem.com

| N-Substituent | Example Compound Feature | Observed/Potential Effect | Source |

|---|---|---|---|

| Substituted Phenyl | N-(3,4-dimethoxyphenyl), N-(halogenated phenyl) | Contributes to pharmacological profile; enhances antioxidant activity. | researchgate.netsmolecule.com |

| Cyclohexyl | N-cyclohexyl | Induces bioactive conformation and improves binding entropy. | |

| Diethyl | N,N-diethyl | Offers metabolic stability over aromatic substituents. | |

| Benzyl-Piperidinyl | N-(1-benzyl-4-piperidinyl) | Demonstrates tolerance for large, flexible N-substituents. | vulcanchem.com |

Phenyl : As discussed previously, N-phenyl groups are a common and effective modification for this scaffold. researchgate.net

Triazole : The triazole ring is a valuable heterocycle in drug design, known for enhancing metabolic stability and participating in hydrogen bonding. In a related structure, a 1,2,4-triazole (B32235) was incorporated via a phenoxyacetamide linker attached to a N-[2-(6-bromo-1H-indol-1-yl)ethyl] core, demonstrating the utility of this moiety in building more complex architectures. General studies on 1,2,4-triazoles have shown their potential as antibacterial agents, making them an attractive addition to bioactive scaffolds. mdpi.com

Thiadiazole : The 1,3,4-thiadiazole (B1197879) ring is another five-membered heterocycle of interest in medicinal chemistry. While direct N-thiadiazole analogs of the primary scaffold are not extensively documented in the provided context, various 1,3,4-thiadiazole derivatives have shown significant cytotoxic properties against cancer cell lines. mdpi.com

Quinoline : Quinoline is a bicyclic heterocycle that features in many bioactive compounds. Its incorporation can introduce a larger, rigid aromatic system. Studies on related hybrids, such as those combining quinazoline (B50416) and triazole moieties with a thioacetamide (B46855) linker, have yielded potent anticancer agents that act as EGFR inhibitors. nih.gov

The strategic incorporation of these and other moieties continues to be a fruitful area of research for expanding the therapeutic potential of the 2-(1H-indol-1-yl)acetamide scaffold.

Stereochemical Considerations and Conformational Analysis

The spatial arrangement of atoms and functional groups in this compound analogs is a critical determinant of their interaction with biological targets. The acetamide linker (–CH2CONH–) provides significant conformational flexibility, allowing the molecule to adapt to the topology of diverse binding sites. vulcanchem.com This flexibility results in a dynamic equilibrium of multiple conformers in solution. The study of these dynamic processes, where the molecule shifts between different spatial shapes, is vital for understanding its biological activity. unibo.it

In certain derivatives, particularly those with bulky substituents, the rotation around single bonds can be sufficiently hindered to give rise to stable stereoisomers known as atropisomers. unibo.it For instance, the introduction of a bulky N-cyclohexyl group on the acetamide can induce torsional strain, potentially locking the acetamide chain into a specific "bioactive conformation" that enhances binding entropy and improves target affinity. The presence of different conformers can sometimes be observed in spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), which may show distinct sets of signals for each conformer present in a sample. acs.org The ability to exist in or adopt a specific, energetically favorable conformation is often a prerequisite for potent biological activity.

Correlation of Structural Features with Preclinical Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to identify key pharmacophoric features that govern its biological potency. sci-hub.se For this compound and its analogs, extensive research has correlated specific structural features with preclinical efficacy in various therapeutic areas, including antiviral and anticancer applications. nih.govmdpi.com

Table 1: Correlation of Indole Linkage Isomerism with Anti-HIV-1 Activity

| Compound | Linkage | Binding Affinity (Ki, μM) | Cell-Cell Fusion Inhibition (EC50CCF, μM) |

|---|---|---|---|

| 1a | 6–6′ | 1.1 | 1.0 |

| 6o | 5–6′ | 3.2 | 4.0 |

| 6p | 6–5′ | 4.1 | >20 |

| 6q | 5–5′ | 3.7 | >20 |

Data sourced from a study on indole-based HIV-1 fusion inhibitors. nih.gov

In the realm of oncology, SAR studies have guided the development of potent cytotoxic agents. A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines. mdpi.com The nature of the substituent on the acetamide nitrogen played a pivotal role in determining the cytotoxic potency. The data revealed that specific substitutions led to significant activity, with compound 5r emerging as the most potent against the HepG2 liver cancer cell line, exhibiting an IC₅₀ value of 10.56 μM. mdpi.com This particular analog induced apoptosis in a dose-dependent manner through a caspase-8-dependent pathway. mdpi.com

Table 2: Cytotoxic Activity of N-Substituted 2-oxoacetamide (B1243867) Derivatives Against HepG2 Cancer Cells

| Compound | N-Substituent | Cytotoxicity (IC50, μM) |

|---|---|---|

| 5b | 4-Fluorobenzyl | >50 |

| 5c | 2-(Pyridin-3-yl)ethyl | 29.31 |

| 5d | 2-(Thiophen-2-yl)ethyl | 23.44 |

| 5e | 2-(1H-Indol-2-yl)ethyl | 20.17 |

| 5r | 3,4,5-Trimethoxybenzyl | 10.56 |

Data sourced from a study on adamantane-indole derivatives. mdpi.com

Further SAR insights come from studies on other biological targets.

Antioxidant Activity: For a series of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, the presence of halogens on the phenyl ring was found to be critical for potent antioxidant activity. Compounds with these substitutions showed remarkable activity at low concentrations. bohrium.com

Enzyme Inhibition: In a series of indole analogs developed as MAO-B inhibitors, specific substitutions were key to potency and selectivity. mdpi.com Similarly, for inhibitors of butyrylcholinesterase (BChE), the presence of an amide linkage was found to be highly important for potency. sci-hub.se

Cytotoxicity: In a study of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, substitutions on the N-phenyl ring were evaluated. researchgate.net Ortho substitutions generally yielded better cytotoxic results compared to meta and para substitutions. researchgate.net

These findings collectively underscore the principle that minor structural modifications to the this compound scaffold can lead to significant changes in biological potency, guiding the rational design of new therapeutic agents. sci-hub.semdpi.com

Preclinical Biological Evaluation of 2 1h Indol 1 Yl Acetamide Derivatives

In Vitro Assay Systems and Mechanistic Probes

The antioxidant potential of 2-(1H-indol-1-yl)acetamide derivatives is frequently evaluated using standard in vitro assays such as the Ferric Reducing Antioxidant Power (FRAP) and the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity tests. The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, while the DPPH assay quantifies the ability of a compound to scavenge the stable DPPH free radical.

Table 1: Antioxidant Activity of Selected this compound Derivatives Note: This table is a representative example based on described findings. Specific values are from cited literature but direct comparison between different studies may be limited by methodological variations.

| Compound Derivative | Assay | Activity Metric | Result | Reference |

| N-(2-chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) (3a) | DPPH | % Scavenging | Remarkable at low concentration | smolecule.com |

| N-(4-bromophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide (3k) | DPPH | % Scavenging | Remarkable at low concentration | smolecule.com |

| N-(2,4-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide (3j) | FRAP | µM | 82.3 | mdpi.com |

| N-(2,4-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide (3j) | DPPH | IC₅₀ (µM) | 14.5 | mdpi.com |

The anti-proliferative and cytotoxic effects of this compound derivatives have been extensively tested against a panel of human cancer cell lines. Research indicates that these compounds can inhibit tumor growth and induce cell death through various mechanisms.

Derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide (isatin-based derivatives) have shown promising cytotoxic activity. researchgate.net For example, compound I, identified as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl)acetamide, displayed cytotoxic effects against HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. scielo.br Another derivative, compound 2h from the same series, also showed potent activity against these three cell lines. scielo.brresearchgate.net Structure-activity relationship (SAR) studies on this class of compounds revealed that ortho substitutions on the N-phenyl ring generally lead to better cytotoxic results compared to meta or para substitutions, with particular efficacy noted against the MCF7 (breast cancer) cell line. researchgate.net

Other indole-based acetamides have also been evaluated. For instance, N,N-Diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide and its structural analogues have been noted for their potential to inhibit the growth of cancer cell lines such as A549, HeLa, and HCT116. mdpi.com Similarly, new coumarin-pyridine hybrids incorporating an acetamide linker were tested against HCT-116, MCF-7, A549, and HepG-2 (liver cancer) cell lines, with some compounds identified as potent growth inhibitors. archivepp.com

Table 2: Cytotoxic Activity of Selected this compound Derivatives Note: This table is a representative compilation of findings. IC₅₀ values are indicative of potency.

| Derivative Class | Cell Line | Activity Metric | Result (µM) | Reference |

| 2,3-Dioxoindolin-1-yl-N-phenylacetamide (Compound 2h) | HeLa | IC₅₀ | Potent | researchgate.net |

| 2,3-Dioxoindolin-1-yl-N-phenylacetamide (Compound 2h) | A549 | IC₅₀ | Potent | researchgate.net |

| 2,3-Dioxoindolin-1-yl-N-phenylacetamide (Compound 2h) | HCT116 | IC₅₀ | Potent | researchgate.net |

| 1,3,4-Thiadiazole-indole hybrid (Compound 55) | MCF-7 | IC₅₀ | 1.01-2.04 | semanticscholar.org |

| Pyrazole-based benzimidazole (B57391) conjugate (Compound 24a) | A549 | Growth Inhibition | Effective | archivepp.com |

| Pyrazole-based benzimidazole conjugate (Compound 24b) | MCF-7 | Growth Inhibition | Effective | archivepp.com |

| Pyrazole-based benzimidazole conjugate (Compound 24c) | HeLa | Growth Inhibition | Effective | archivepp.com |

| 2-substituted benzimidazole | HepG2 | Cytotoxicity | Evaluated | archivepp.com |

A significant area of investigation for this compound derivatives has been their potential as antiviral agents, particularly targeting RNA viruses. The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of these viruses and serves as a prime target for antiviral drugs.

Studies have identified 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as specific inhibitors of the RdRp of both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). scielo.br This discovery prompted further screening of these compounds against the SARS-CoV-2 RdRp following the COVID-19 pandemic. researchgate.net A library of 103 related compounds was tested, leading to the identification of several candidates that strongly inhibit SARS-CoV-2 RdRp activity with low cytotoxicity. researchgate.netnih.gov

Further optimization led to a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which showed increased potency. scielo.br Several compounds from this series, including 6c9 and 6d5, were identified as potent inhibitors of SARS-CoV-2 RdRp, with IC₅₀ values of 1.65 µM and 1.11 µM, respectively, comparable to the control drug remdesivir (B604916) (IC₅₀ = 1.19 µM). scielo.br These compounds were found to diminish RNA synthesis mediated by the viral RdRp and showed good tolerance to the virus's proofreading exoribonuclease activity, a critical factor for in vivo efficacy. scielo.br

Table 3: Antiviral Activity of Selected 2-((1H-indol-3-yl)thio)acetamide Derivatives against SARS-CoV-2 RdRp

| Compound | Target | Activity Metric | Result (µM) | Reference |

| 6-72-2a (benzyl-acetamide derivative) | SARS-CoV-2 RdRp | EC₅₀ | 1.41 | researchgate.netnih.gov |

| 6c9 (benzyl-acetamide derivative) | SARS-CoV-2 RdRp | IC₅₀ | 1.65 ± 0.05 | scielo.br |

| 6d5 (benzyl-acetamide derivative) | SARS-CoV-2 RdRp | IC₅₀ | 1.11 ± 0.05 | scielo.br |

| Remdesivir (Control) | SARS-CoV-2 RdRp | IC₅₀ | 1.19 ± 0.36 | scielo.br |

Derivatives of this compound have been synthesized and evaluated for their ability to combat various plant pathogenic bacteria and fungi. These pathogens, such as Xanthomonas and Pseudomonas species, cause significant damage to agricultural crops.

A series of indole (B1671886) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety was tested against several plant pathogenic bacteria. vulcanchem.com One compound in particular, D6, demonstrated significant bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, with an EC₅₀ value of 18.8 µg/mL. vulcanchem.com This was notably more potent than the commercial control drugs thiadiazole-copper (EC₅₀ = 52.9 µg/mL) and bismerthiazol (B1226852) (EC₅₀ = 69.1 µg/mL). vulcanchem.com

Similarly, novel pyrimidine (B1678525) derivatives incorporating a sulfonate group were assessed for their antibacterial effects. These compounds showed good activity against a range of plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker, and Pseudomonas syringae pv. actinidiae (Psa), the agent of kiwifruit bacterial canker. Compound A5 from this series was particularly effective against Xoo, with an EC₅₀ of 4.24 µg/mL. While less information is available for Micrococcus luteus and Pseudomonas fluorescens in the context of these specific indole derivatives, the broad-spectrum activity observed suggests potential for wider antimicrobial applications.

The search for new antiprotozoal agents has led to the investigation of this compound derivatives against parasites such as Entamoeba histolytica, the causative agent of amoebiasis, and Plasmodium falciparum, the most virulent malaria parasite.

A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives (QC1-QC11) was synthesized and evaluated for antiprotozoal activities. scielo.brnih.govrsc.org These compounds exhibited a range of anti-amoebic activity against the HM1:IMSS strain of E. histolytica, with IC₅₀ values from 0.36 to 30.94 µM. nih.gov Compound QC4 was the most potent, with an IC₅₀ of 0.36 µM, which is significantly more active than the standard drug metronidazole (B1676534) (IC₅₀ = 1.8 µM). scielo.brnih.govrsc.org

Table 4: Antiprotozoal Activity of Selected this compound Derivatives

| Compound Series | Organism | Activity Metric | Result (µM) | Standard Drug (IC₅₀ µM) | Reference |

| QC1-QC11 | Entamoeba histolytica (HM1:IMSS) | IC₅₀ | 0.36 - 30.94 | Metronidazole (1.8) | nih.govrsc.org |

| QC4 | Entamoeba histolytica (HM1:IMSS) | IC₅₀ | 0.36 | Metronidazole (1.8) | scielo.brnih.govrsc.org |

| QC2 & QC4 | Plasmodium falciparum (NF54) | - | Slight inhibitory effect | Quinine | nih.govrsc.org |

| MMV666600 | Entamoeba histolytica | IC₅₀ | 10.66 | - |

Derivatives of this compound have been evaluated as inhibitors of a diverse array of enzymes implicated in various pathologies.

α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-hydrolyzing enzymes is a key strategy for managing type 2 diabetes. Certain indole-3-acetamide (B105759) derivatives have shown potent inhibition of α-amylase, with IC₅₀ values as low as 0.92 µM, comparable to the drug acarbose (B1664774). scielo.br One study reported an N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide derivative with an α-amylase inhibition IC₅₀ of 1.09 µM. nih.gov

Cyclooxygenase (COX) Enzymes: COX enzymes are central to inflammation. Indole derivatives bearing sulfonamide groups have been reported to exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). scielo.br Furthermore, various N-1 and C-3 substituted indole derivatives have been designed and discussed as selective COX-2 inhibitors, building on the scaffold of the non-selective COX inhibitor indomethacin.

CDC25B and PTP1B: Cell Division Cycle 25B (CDC25B) and Protein Tyrosine Phosphatase 1B (PTP1B) are important targets in cancer and diabetes/obesity research, respectively. A series of 2,3-dioxoindolin-N-phenylacetamide derivatives demonstrated selective inhibitory activity against both enzymes. scielo.brnih.gov Compound 2h from this series was a particularly potent inhibitor, with IC₅₀ values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B. scielo.brrsc.org

Tubulin Polymerization: Disrupting microtubule dynamics by inhibiting tubulin polymerization is a validated anticancer strategy. Several this compound derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. mdpi.comscielo.br For example, a 3-formyl-2-methylindole core showed an IC₅₀ of 5.0 μM for tubulin polymerization inhibition. nih.gov Another study on 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide also pointed to tubulin polymerization inhibition as its mechanism of action.

Carboxylesterase (CE): Isatins (indole-2,3-diones), which are structurally related to the dioxoindolin-acetamides, have been identified as potent and specific inhibitors of carboxylesterases. researchgate.net The inhibitory potency was found to correlate with the hydrophobicity of the molecules. researchgate.net

Table 5: Enzyme Inhibition Profile of Selected this compound Derivatives

| Derivative Class / Compound | Target Enzyme | Activity Metric | Result | Reference |

| N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | α-Amylase | IC₅₀ | 1.09 µM | nih.gov |

| 2,3-Dioxoindolin-N-phenylacetamide (2h) | CDC25B | IC₅₀ | 3.2 µg/mL | scielo.brrsc.org |

| 2,3-Dioxoindolin-N-phenylacetamide (2h) | PTP1B | IC₅₀ | 2.9 µg/mL | scielo.brrsc.org |

| 3-Formyl-2-methylindole derivative | Tubulin Polymerization | IC₅₀ | 5.0 µM | nih.gov |

| Indole sulfonamide derivative | COX-2/5-LOX | - | Dual Inhibition | scielo.br |

Antiprotozoal Efficacy (e.g., against Entamoeba histolytica, Plasmodium falciparum)

In Vivo Preclinical Models for Efficacy Studies

In vivo studies, which are performed in living organisms, provide a more comprehensive understanding of a compound's effects within a complex biological system. These models are indispensable for evaluating the systemic efficacy of this compound derivatives.

The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds. acs.org Carrageenan, a seaweed-derived polysaccharide, when injected into the paw of a rat, induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Several studies have evaluated this compound derivatives using this model. For instance, a series of novel N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and assessed for their anti-inflammatory activity. innovareacademics.in Similarly, researchers have synthesized and tested 3-substituted indole acetamide derivatives for their anti-inflammatory effects. rjptonline.org In one study, newly synthesized 3-methyl Indole derivatives demonstrated promising anti-inflammatory effects in the carrageenan-induced rat paw edema model. cuestionesdefisioterapia.com Another investigation focused on N-(5–(1-methyl-indol-3-yl)-1, 3, 4-thiadiazol-2-yl)-2–(5-substitutedphenyl)-3-(phenylamino)-4 and 5-dihydropyrazol-1-yl) acetamide derivatives, which showed good anti-inflammatory activity. tandfonline.com

The results from these studies indicate that certain substitutions on the this compound scaffold can lead to significant anti-inflammatory effects. For example, some derivatives have shown a percentage of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac. tandfonline.com The mechanism of action is often postulated to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Test Subject | Key Findings | Reference |

|---|---|---|---|

| N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (4a) | Mice | Showed significant anti-inflammatory activity. | innovareacademics.in |

| 3-substituted indole acetamide derivatives (NHR-I to NHR-III) | Mice | NHR-I showed a percentage of inhibition of 62.9%. | rjptonline.org |

| 3-methyl Indole derivatives | Albino wistar rats | Showed promising anti-inflammatory effects. | cuestionesdefisioterapia.com |

| N-(5–(1-methyl-indol-3-yl)-1, 3, 4-thiadiazol-2-yl)-2–(5-substitutedphenyl)-3-(phenylamino)-4 and 5-dihydropyrazol-1-yl) acetamide derivatives (15a-d) | Rats | Compounds 15a, 15b, 15c, and 15d showed good anti-inflammatory activity with inhibition percentages of 46.8%, 48.1%, 49.4%, and 48.5%, respectively. | tandfonline.com |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives (VIIc and VIId) | Not Specified | Compounds VIIc and VIId exhibited 65% and 63% of paw edema reduction, respectively. | nih.gov |

Anticonvulsant Activity Models (e.g., Maximal Electroshock Test, Subcutaneous Pentylenetetrazole Seizures)

The evaluation of anticonvulsant activity is critical for the development of new treatments for epilepsy. Two of the most widely used preclinical models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Several this compound derivatives have demonstrated anticonvulsant properties in these models. For instance, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activities using both MES and scPTZ models. innovareacademics.in One compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (4a), was particularly effective in both screens. innovareacademics.in Another study synthesized novel indole‐linked pyrazoles and evaluated them in the MES test. innovareacademics.in

Furthermore, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated in a pentylenetetrazole (PTZ)-evoked convulsion model, with several compounds showing protective effects. nih.govnih.gov Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also showed activity, primarily in the MES seizures model. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new anticonvulsant drugs.

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound/Derivative Series | Test Model(s) | Key Findings | Reference |

|---|---|---|---|

| N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (4a) | MES, scPTZ | Showed significant anticonvulsant activity against both screens. | innovareacademics.in |

| 3‐{2[1‐acetyl‐5‐(4‐chlorophenyl)‐4, 5‐dihydro pyrazol‐3‐yl] hydrazinylidene}‐1, 3‐dihydro‐2H‐indol‐2‐one (25) | MES | Exhibited a high protective index. | innovareacademics.in |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives (4a, 4f, 4p) | PTZ-induced seizure | Displayed the highest anticonvulsive activity among the series. | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES, scPTZ, 6-Hz model | Showed activity exclusively in the MES seizures, especially for 3-(trifluoromethyl)anilide derivatives. | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides (Compound 14) | MES, scPTZ, 6 Hz | Showed robust anticonvulsant activity in all three models. | mdpi.com |

Mechanisms of Action of 2 1h Indol 1 Yl Acetamide Derivatives at the Molecular and Cellular Levels

Molecular Target Identification and Validation

The biological effects of 2-(1H-indol-1-yl)acetamide derivatives are initiated by their binding to specific molecular targets. Extensive research has identified and validated several key protein targets, including viral enzymes, metabolic enzymes, cell cycle regulatory enzymes, and neurotransmitter receptors.

Inhibition of Viral Enzymes (e.g., RdRp)

A significant area of investigation for this compound derivatives has been their potential as antiviral agents, particularly through the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many RNA viruses.

Derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as inhibitors of the RdRp of both respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Subsequent research revealed that certain 2-((indol-3-yl)thio) acetamides and their N-benzyl-acetamide analogues also moderately to potently inhibit the RdRp of SARS-CoV-2. nih.govresearchgate.net For instance, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were found to be potent SARS-CoV-2 RdRp inhibitors, with some compounds exhibiting IC₅₀ values comparable to the control drug remdesivir (B604916). nih.govresearchgate.net Specifically, compounds 6b2, 6b5, 6c9, 6d2, and 6d5 showed IC₅₀ values of 3.35 µM, 4.55 µM, 1.65 µM, 3.76 µM, and 1.11 µM, respectively. nih.govresearchgate.net Molecular docking studies suggest these inhibitors bind to the palm and finger subdomains of the SARS-CoV-2 RdRp. nih.gov Another promising candidate, compound 6-72-2a, demonstrated an EC₅₀ value of 1.41 µM against SARS-CoV-2 RdRp. researchgate.net Furthermore, N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has shown effective inhibition of SARS-CoV-2 RdRp with an EC₅₀ of 0.21 µM and low cytotoxicity.

Table 1: Inhibition of SARS-CoV-2 RdRp by this compound Derivatives

| Compound | Target | IC₅₀ / EC₅₀ (µM) |

|---|---|---|

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6c9) | SARS-CoV-2 RdRp | 1.65 ± 0.05 |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6d5) | SARS-CoV-2 RdRp | 1.11 ± 0.05 |

| Remdesivir (control) | SARS-CoV-2 RdRp | 1.19 ± 0.36 |

| N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | SARS-CoV-2 RdRp | 0.21 |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide (6-72-2a) | SARS-CoV-2 RdRp | 1.41 |

Inhibition of Metabolic Enzymes (e.g., α-amylase, α-glucosidase, COX)

Derivatives of this compound have also been shown to inhibit key metabolic enzymes, suggesting their potential in managing metabolic disorders.

A series of indole-3-acetamide (B105759) derivatives demonstrated significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. The IC₅₀ values for these compounds ranged from 1.09 ± 0.11 to 2.84 ± 0.1 μM, which is comparable to the standard inhibitor acarbose (B1664774) (IC₅₀ = 0.92 ± 0.40 μM). nih.gov Molecular docking studies revealed that these compounds interact with key residues in the active site of α-amylase, such as Asp300, Glu233, and His305. nih.gov For example, N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide binds to α-amylase with the formyl group coordinating the catalytic triad.

In addition to α-amylase, some indole (B1671886) acetamide (B32628) derivatives have been investigated as cyclooxygenase (COX) inhibitors. archivepp.com Novel quinazolinones conjugated with indole acetamide have been designed as selective COX-2 inhibitors. nih.gov

Table 2: α-Amylase Inhibition by Indole-3-acetamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Indole-3-acetamide derivative 15 | 1.09 ± 0.11 |

| Acarbose (Standard) | 0.92 ± 0.40 |

| N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | 1.09–2.84 |

Inhibition of Cell Cycle Regulatory Enzymes (e.g., CDC25B, PTP1B)

The modulation of cell cycle progression is a key strategy in cancer therapy. Certain this compound derivatives have been found to inhibit enzymes that play a crucial role in cell cycle regulation.

Specifically, 2,3-dioxoindolin-N-phenylacetamide derivatives have been identified as inhibitors of both Cell Division Cycle 25B (CDC25B) and Protein Tyrosine Phosphatase 1B (PTP1B). scielo.brscielo.br One of the most potent compounds, designated as 2h, exhibited IC₅₀ values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B. scielo.brscielo.br These values are comparable to the reference inhibitors Na₃VO₄ (IC₅₀ = 2.7 µg/mL for CDC25B) and oleanolic acid (IC₅₀ = 2.3 µg/mL for PTP1B). scielo.brscielo.br Another derivative, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl) acetamide (compound I), also showed inhibitory activity against both enzymes with IC₅₀ values of 3.87 µmol/L for CDC25B and 2.98 µmol/L for PTP1B. scielo.brscielo.br Enzyme kinetic studies revealed that compound 2h acts as a mixed inhibitor. scielo.brresearchgate.net

Table 3: Inhibition of CDC25B and PTP1B by 2,3-dioxoindolin-N-phenylacetamide Derivatives

| Compound | Target | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 2h | CDC25B | 3.2 |

| Compound 2h | PTP1B | 2.9 |

| Na₃VO₄ (control) | CDC25B | 2.7 |

| Oleanolic acid (control) | PTP1B | 2.3 |

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Several this compound derivatives have demonstrated the ability to inhibit tubulin polymerization.

Indolesulfonamides, a class of compounds related to this compound, have been shown to bind to the colchicine (B1669291) site of tubulin, leading to the disruption of microtubule assembly. vulcanchem.com This action induces mitotic arrest and apoptosis in cancer cells. vulcanchem.com Furthermore, a derivative, 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, is suggested to inhibit tubulin polymerization, contributing to its antiproliferative effects. smolecule.com A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were also evaluated, with one compound (7d) showing potent inhibition of tubulin polymerization. evitachem.com

Interaction with Serotonin (B10506) and Dopamine (B1211576) Receptors

The indole nucleus is a common feature in many neurotransmitters, and it is not surprising that derivatives of this compound interact with neurotransmitter receptors.

Research has shown that tryptamine (B22526) derivatives, which share structural similarities with some of these acetamides, primarily exert their effects through interaction with serotonin receptors in the brain, potentially acting as agonists or partial agonists. Specifically, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide and its halogenated derivatives have been found to bind with high affinity to serotonin 5-HT₁A and 5-HT₇ receptors. nih.gov The bromo-substituted derivative, in particular, shows enhanced affinity in the nanomolar range. Some derivatives are also thought to interact with dopamine receptors. evitachem.comvulcanchem.com One study demonstrated that the negative allosteric modulator SB269652, which contains an indole-2-carboxamide moiety, requires a sodium ion for its high-affinity binding to the dopamine D2 receptor. d-nb.info

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate various cellular pathways. For example, the inhibition of cell cycle regulatory enzymes like CDC25B and PTP1B directly impacts cell cycle progression and signal transduction. The inhibition of tubulin polymerization leads to mitotic arrest and the induction of apoptosis. vulcanchem.com Furthermore, some derivatives have been observed to affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, and can alter the expression of genes related to apoptosis and cell cycle regulation.

Inhibition of Viral Replication and Transcription

A significant area of investigation for this compound derivatives is their antiviral activity, particularly their ability to inhibit viral replication and transcription. Studies have shown that these compounds can target different viruses through distinct mechanisms.

Certain acetamide derivatives have been found to inhibit the replication of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). vulcanchem.com The proposed mechanism involves competitive binding to the viral envelope glycoproteins, which are crucial for the virus to attach to and enter host cells. vulcanchem.com Another class of derivatives, specifically 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamides, has demonstrated inhibitory effects against RSV. tandfonline.comtandfonline.comsemanticscholar.org Within this class, the compound designated as 1-HB-63 was identified to function specifically at the stage of RSV genome replication or transcription. tandfonline.comtandfonline.comsemanticscholar.org Furthermore, derivatives like N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide act as dual inhibitors for RSV and IAV by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.

In the context of Human Immunodeficiency Virus (HIV-1), research has identified 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide moieties as potent inhibitors of viral transcription. nih.gov The HIV-1 Tat protein is a key trans-activator of viral transcription, and drugs targeting this process are of significant interest. nih.gov Specific derivatives, labeled as compounds 9 and 13, demonstrated potent inhibition of HIV-1 infectivity by interfering with the Tat-mediated viral transcriptional step. nih.gov

Table 1: Antiviral Activity of this compound Derivatives

| Derivative Class | Target Virus | Mechanism of Action | Specific Compound(s) | EC₅₀ |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives with indole and acetamide | HIV-1 | Inhibition of Tat-mediated viral transcription | Compound 9 | 0.17 µM / 0.25 µM nih.gov |

| Compound 13 | 0.24 µM / 0.51 µM nih.gov | |||

| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamides | RSV | Inhibition of genome replication/transcription | 1-HB-63 | Not Specified |

| Acetamide derivatives | RSV, IAV | Competitive binding to envelope glycoproteins | Not Specified | 0.5–2.0 µM vulcanchem.com |

| N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | SARS-CoV-2 | Inhibition of RNA-dependent RNA polymerase (RdRp) | Not Specified | 0.21 µM |

Interference with Cellular Processes (e.g., membrane fusion)

Beyond replication and transcription, this compound derivatives can disrupt other essential viral processes, such as membrane fusion. This step is critical for enveloped viruses to enter host cells and initiate infection. jmchemsci.com

Studies on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives revealed that a compound from this series, 4-49 C, acts as an inhibitor of membrane fusion during RSV infection. tandfonline.comtandfonline.comsemanticscholar.org Time-of-addition analyses indicated that this compound is effective during the initial stages of the viral life cycle, either before or during the entry of the virus into the target cells. tandfonline.com This mechanism contrasts with its structural analog, 1-HB-63, which acts at a later stage. tandfonline.comsemanticscholar.org The ability to block the fusion of the viral envelope with the host cell membrane prevents the release of the viral genome into the cytoplasm, thereby halting the infection at its outset. jmchemsci.com

Apoptosis Induction (e.g., Caspase-3, Caspase-8, Caspase-9 activation)

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer agents. Several this compound derivatives have been shown to possess cytotoxic activity against cancer cells by activating the caspase cascade, a family of proteases central to the apoptotic process.

One study focused on a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. nih.govmdpi.com The most potent compound, designated 5r, was found to induce apoptosis in HepG2 liver cancer cells. nih.govmdpi.com Mechanistic investigations revealed that compound 5r triggered a dose-dependent increase in the activity of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity. nih.govmdpi.com This suggests that the apoptosis induced by this compound proceeds through a caspase-8-dependent pathway, often associated with extrinsic apoptotic signals. mdpi.com

Other derivatives have also been linked to apoptosis induction. For instance, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide was shown to cause dose-dependent cytotoxicity in HeLa cells, with apoptosis being linked to the activation of caspase-3. vulcanchem.com Preliminary studies on various indole-acetamides have also pointed towards caspase-3 activation as a common mechanism for inducing apoptosis in cancer cells. vulcanchem.com

Table 2: Apoptosis Induction by this compound Derivatives

| Derivative | Cell Line | Apoptotic Mechanism | IC₅₀ |

|---|---|---|---|

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r) | HepG2 (liver cancer) | Caspase-3 and Caspase-8 activation nih.govmdpi.com | 10.56 ± 1.14 µM nih.gov |

| 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide | HeLa (cervical cancer) | Caspase-3 activation vulcanchem.com | 18.7 µM vulcanchem.com |

| Indole-acetamides | MCF-7 (breast cancer) | Caspase-3 activation vulcanchem.com | Not Specified |

Binding Kinetics and Affinity Studies

Understanding the binding kinetics and affinity of this compound derivatives to their biological targets is crucial for drug development. Various biophysical techniques are employed to quantify these interactions, providing insights into the potency and mechanism of action of these compounds.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time biomolecular interactions. mdpi.com It has been utilized to study the binding of this compound derivatives to their target proteins. smolecule.com This method allows for the determination of kinetic parameters such as association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (equilibrium dissociation constant) can be calculated. mdpi.com For example, SPR has been suggested as a method to validate the binding interactions of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide and other derivatives with their molecular targets. smolecule.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is another valuable tool for studying the binding of small molecules to proteins. This technique relies on changes in the fluorescence properties of either the protein (intrinsic fluorescence, often from tryptophan residues) or a fluorescent probe upon binding of a ligand. It can be used to determine binding constants, binding stoichiometry, and to probe conformational changes in the protein. This method has been noted as a way to evaluate the binding interactions and kinetics of derivatives such as 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide. smolecule.com

Protein Binding Studies

Protein binding studies are fundamental to characterizing the mechanism of action for this compound derivatives. smolecule.com These studies aim to identify the specific protein targets and understand the nature of the interaction. For instance, derivatives targeting viruses have been shown to bind to viral envelope glycoproteins. vulcanchem.com In the realm of anticancer activity, certain indolesulfonamide derivatives have been found to bind to the colchicine site of tubulin, thereby disrupting microtubule assembly and inducing mitotic arrest. vulcanchem.comresearchgate.net Molecular docking studies often complement experimental binding assays by providing a theoretical model of how the compound fits into the binding site of the target protein, such as the RNA-dependent RNA polymerase of viruses. Investigating how well a compound like 2-(1H-indol-1-yl)-N-isopropylacetamide binds to its target proteins provides crucial insights into its mechanism of action. smolecule.com

Computational and Theoretical Investigations of 2 1h Indol 1 Yl Acetamide Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the binding mechanisms of 2-(1H-indol-1-yl)acetamide derivatives at the molecular level.

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

Molecular docking simulations are frequently employed to predict the binding affinity, typically expressed as a binding energy score (in kcal/mol), of this compound derivatives with their respective biological targets. A more negative binding energy generally indicates a more stable and favorable ligand-protein interaction.

Studies on various derivatives have demonstrated promising binding affinities with a range of biological targets. For instance, a series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were docked against the Entamoeba histolytica thioredoxin reductase (EhTHRase) enzyme. asianpubs.org The results indicated strong interactions, with compound QC6 showing the most negative binding free energy of -8.9 kcal/mol, and compound QC4 also displaying a promising binding energy of -8.7 kcal/mol. asianpubs.orgresearchgate.net

In another study, nitroimidazole-indole conjugates derived from N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide were evaluated against the E. histolytica O-acetyl-serine sulfhydrylase (EhOASS) protein. jscimedcentral.com The docking results highlighted significant binding affinities for several compounds. jscimedcentral.com Similarly, indole (B1671886) acylguanidine derivatives, synthesized from a this compound scaffold, were identified as potent inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net The acylguanidine moiety was found to be crucial for forming key interactions within the enzyme's active site. researchgate.net

| Derivative Series | Biological Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide (QC series) | EhTHRase (PDB: 3D8X) | -8.9 (for QC6), -8.7 (for QC4) | asianpubs.org |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives | Src Kinase | IC50 values reported in µM; compound 10 showed highest activity. | austinpublishinggroup.com |

| Nitroimidazole-Indole Conjugates (RC series) | EhOASS | Data available for multiple compounds (e.g., RC6, RC8, RC9, RC10). | jscimedcentral.com |

| Indole Acylguanidines | BACE1 | Inhibition ratios up to 77% at 100 µM reported. | researchgate.net |

Identification of Key Residues in Ligand-Protein Binding Sites

Beyond predicting binding energy, molecular docking provides detailed three-dimensional models of the ligand-protein complex, allowing for the identification of specific amino acid residues that are critical for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For nitroimidazole-indole conjugates interacting with the EhOASS protein, specific interactions were identified. jscimedcentral.com Compound RC6, for example, formed hydrogen bonds with LYS-58, SER-86, GLY-87, GLN-159, HIS-232, and ALA-239. jscimedcentral.com Its hydrophobic interactions involved a host of other residues, including Val 158, Gly 159, and Tyr 266. jscimedcentral.com

In the case of indole acylguanidines targeting BACE1, docking and subsequent crystallography revealed that the acylguanidine group forms crucial hydrogen bonds with the two catalytic aspartic acid residues, Asp32 and Asp228, which are essential for the enzyme's function. researchgate.net For N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives targeting Src kinase, the most active compound was found to form a hydrogen bond with Leu273 in the active site. austinpublishinggroup.com

Molecular Dynamics (MD) Simulations

MD simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the complex and observe conformational changes.

Assessment of Ligand-Target Complex Stability and Conformational Changes

MD simulations are used to validate the stability of binding poses predicted by molecular docking. A key metric used is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A low and stable RMSD value over the simulation time suggests a stable complex.

Simulations of indole derivatives with serotonin (B10506) receptors 5-HT1A and 5-HT2A have shown that the ligand-receptor complexes are stable throughout the simulation. mdpi.com For related acetamide derivatives, MD simulations of their complexes with Monoamine Oxidase A (MAO-A) showed stable binding, with an RMSD of less than 2.0 Å over a 50-nanosecond simulation, indicating a persistent interaction at the FAD-binding site. vulcanchem.com Furthermore, simulations of a 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide derivative suggested that its methanesulfonyl group helps to stabilize interactions with key residues Thr179 and Asn258 of β-tubulin. vulcanchem.com

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable data on molecular geometry, electronic properties, and reactivity, which are crucial for understanding the intrinsic characteristics of this compound derivatives.

Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties

DFT calculations are widely used to analyze various properties of indole-acetamide derivatives. researchgate.net A common approach involves using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and compute electronic properties. uj.ac.zabhu.ac.inmdpi.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bhu.ac.ingrowingscience.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are important for predicting intermolecular interactions. bhu.ac.inresearchgate.net

Reactivity Descriptors: Global reactivity descriptors and local reactivity analyses, such as Fukui functions, are calculated to understand the reactive nature of the molecules. growingscience.comnih.gov

Spectroscopic Properties: DFT can predict vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer (ICT) interactions, which contribute to the stabilization of the molecular system. mdpi.comnih.gov

| Property Investigated via DFT | Significance | Common Method | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP with basis sets like 6-311G(d,p). | bhu.ac.in |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties and reactivity; the energy gap indicates stability. | TD-DFT, B3LYP. | bhu.ac.ingrowingscience.com |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attacks. | B3LYP. | bhu.ac.inresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and intramolecular stabilization energies. | B3LYP/6-31G(d,p). | mdpi.comnih.gov |

| Vibrational and Electronic Spectra | Correlates theoretical structure with experimental IR, Raman, and UV-Vis data. | B3LYP, TD-DFT. | mdpi.comresearchgate.net |

Prediction of Reactive Centers and Potential Degradation Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the reactivity of molecules. For indole acetamide derivatives, these studies help in identifying the most reactive parts of the molecule and predicting how it might degrade under various conditions.

Key analytical methods include Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) mapping. uomphysics.netbhu.ac.inmdpi.com The energy difference between HOMO and LUMO indicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

In studies of related indole derivatives, the HOMO is often found to be concentrated over the electron-rich indole ring system. uomphysics.net This suggests that the indole ring is the primary site for electrophilic attacks. Conversely, the LUMO is typically located over the carbonyl group of the acetamide linker, identifying it as a likely site for nucleophilic attack. uomphysics.net

Molecular Electrostatic Potential (MEP) analysis further clarifies these predictions. MEP maps visualize the electrostatic potential on the molecule's surface, with negative potential regions (typically colored red) indicating sites prone to electrophilic attack and positive regions (colored blue) indicating sites for nucleophilic attack. bhu.ac.inresearchgate.net For indole derivatives, MEP studies consistently show negative potential around the carbonyl oxygen of the acetamide group and parts of the indole ring, confirming them as reactive centers. researchgate.net